molecular formula C18H22N2O4S B2732177 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1235119-37-5

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2732177
CAS No.: 1235119-37-5
M. Wt: 362.44
InChI Key: FYVHTJZWZLUZLO-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a synthetic compound featuring a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a cyclopropanesulfonamide moiety at the 4-methyl position. This structural profile suggests possible applications in medicinal chemistry, though its precise biological targets remain uncharacterized in the provided evidence .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-9-7-13(8-10-20)12-19-25(22,23)15-5-6-15/h1-4,11,13,15,19H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHTJZWZLUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Benzofuran moiety : Known for its presence in various bioactive compounds, it contributes to the compound's potential interactions with biological targets.
  • Piperidine ring : A common structure in many pharmaceuticals, it enhances the compound's pharmacological properties.
  • Cyclopropanesulfonamide group : This structural element is associated with diverse biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, and its molecular weight is approximately 342.41 g/mol .

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in critical metabolic pathways.
  • Receptor modulation : The structural components suggest possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neuropharmacology.

Research indicates that the benzofuran and piperidine structures may facilitate binding to specific targets, enhancing the compound's efficacy .

Biological Activity Studies

  • Anticancer Potential :
    • A study investigating similar benzofuran derivatives demonstrated significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The IC₅₀ values ranged from 19.9 to 75.3 µM, indicating promising activity against malignancies .
    • Another investigation highlighted that modifications of piperidine-containing compounds led to improved selectivity and potency against cancer cell lines .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been reported to exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Activity :
    • Some studies suggest that related sulfonamide compounds possess anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory disorders .

Case Study 1: Anticancer Activity

A series of benzofuran-piperidine derivatives were synthesized and evaluated for their anticancer properties. The lead compound showed an IC₅₀ value of 0.84 µM against monoacylglycerol lipase (MAGL), indicating strong inhibitory potential. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Effects

Research on benzofuran derivatives indicated their ability to modulate serotonin receptors, suggesting potential applications in treating anxiety and depression. The binding affinity and selectivity were assessed through various receptor assays .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Piperidine and Aromatic Substitutions

Fentanyl Analogues (Phenethyl-Piperidine Scaffolds)
  • 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl (): These opioids share a piperidine core but are substituted with phenethyl groups and halogenated aryl moieties. Unlike the target compound, their pharmacological activity is mediated by µ-opioid receptor agonism. The benzofuran-2-carbonyl group in the target compound replaces the phenethyl chain, likely reducing opioid receptor affinity and shifting activity toward non-opioid targets .
  • Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide) (): This analogue substitutes the piperidine with a cyclopropanecarboxamide. The target compound’s cyclopropanesulfonamide group differs in electronic properties (sulfonamide vs.
Heterocyclic Sulfonamide Derivatives
  • N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (): This compound shares the cyclopropanesulfonamide group but incorporates a complex pyrrolo-triazolo-pyrazine heterocycle. The target compound’s benzofuran ring may offer simpler synthetic accessibility and improved lipophilicity compared to this polyheterocyclic system .

Functional Group Comparisons

Sulfonamide vs. Carboxamide
  • The sulfonamide group in the target compound is more electron-withdrawing and acidic than carboxamide groups in analogues like cyclopropylfentanyl. This could enhance hydrogen-bonding interactions with enzymatic targets (e.g., carbonic anhydrase inhibitors) but reduce membrane permeability .
  • Example : Cyclopropanecarboxamide opioids (e.g., cyclopropylfentanyl) exhibit high lipid solubility and rapid blood-brain barrier penetration, whereas sulfonamide derivatives may prioritize peripheral targets due to reduced lipophilicity .
Benzofuran vs. Phenyl/Phenethyl Substitutions
  • The benzofuran-2-carbonyl group in the target compound provides a rigid, planar aromatic system, contrasting with the flexible phenethyl chains in fentanyl analogues. This rigidity may limit conformational adaptability required for opioid receptor binding but enhance selectivity for flat binding pockets (e.g., enzyme active sites) .

Pharmacological and Metabolic Implications

Compound Name Core Structure Key Substituents Putative Activity Reference
Target Compound Piperidine Benzofuran-2-carbonyl, cyclopropanesulfonamide Unknown (non-opioid?)
2'-Fluoroortho-fluorofentanyl Piperidine 2-fluorophenethyl, 2-fluorophenyl µ-opioid agonist
Cyclopropylfentanyl Piperidine Phenethyl, cyclopropanecarboxamide µ-opioid agonist
Pyrrolo-triazolo-pyrazine derivative Cyclobutyl Cyclopropanesulfonamide, triazolo-pyrazine Enzyme inhibition (hypothetical)

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